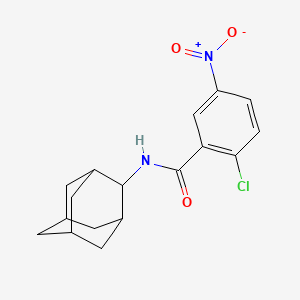
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine, also known as NBOMe, is a synthetic hallucinogen that has gained popularity in recent years. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is a potent serotonin receptor agonist and has been found to have psychedelic effects similar to those of LSD and other hallucinogens.
作用机制
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. It also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood, perception, and cognition. N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has also been found to alter the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise control over the dosage and timing of the drug administration, which is important for studying the effects of serotonin receptor agonists on the brain. However, one of the main limitations of using N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine is its potential for toxicity and adverse side effects, which can limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine and other serotonin receptor agonists. One area of interest is the development of new drugs that target specific serotonin receptor subtypes, which could have therapeutic applications in the treatment of psychiatric disorders. Another area of interest is the study of the long-term effects of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine on the brain, including its potential for neurotoxicity and the development of tolerance and dependence. Finally, there is a need for further research on the safety and efficacy of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine and other synthetic hallucinogens, particularly in the context of recreational drug use.
合成方法
The synthesis of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine involves the reaction of 2-nitrobenzaldehyde with 2-phenylethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then methylated using methyl iodide to yield N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine.
科学研究应用
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has been used extensively in scientific research to study the effects of serotonin receptor agonists on the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has also been used as a tool to study the structure-activity relationship of serotonin receptor agonists and to develop new drugs for the treatment of psychiatric disorders.
属性
IUPAC Name |
N-methyl-N-[(2-nitrophenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-16(15)18(19)20/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQRWCVAFWKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)

![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)





![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)
![2-(2-fluorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758426.png)